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Compound of Interest

Compound Name:
5-amino-2-

(trifluoromethoxy)benzoic Acid

Cat. No.: B3035288 Get Quote

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-

containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-

OCF₃) group, in particular, offers a unique combination of properties, including high metabolic

stability, increased lipophilicity, and potent electronic effects, that can dramatically enhance the

pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] 5-amino-2-
(trifluoromethoxy)benzoic acid, also known as 5-(trifluoromethoxy)anthranilic acid, has

emerged as a critical chemical intermediate and versatile building block for the synthesis of

complex, high-value molecules.[3][4]

This technical guide provides an in-depth exploration of 5-amino-2-(trifluoromethoxy)benzoic
acid (CAS 83265-56-9), moving beyond a simple datasheet to offer researchers, scientists,

and drug development professionals a practical and scientifically grounded resource. We will

delve into its synthesis, its pivotal role in the development of novel antiviral therapeutics, and

the detailed experimental and analytical protocols necessary for its successful application. The

narrative emphasizes the causality behind experimental choices, ensuring that each protocol is

presented as a self-validating system rooted in established chemical principles.

Physicochemical and Structural Characteristics
The unique arrangement of the amino, carboxylic acid, and trifluoromethoxy groups on the

benzene ring dictates the reactivity and utility of this compound.[5] The amino group serves as

a key nucleophile or a handle for amide bond formation, while the carboxylic acid provides the
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electrophilic center for coupling reactions. The trifluoromethoxy group modulates the electronic

properties of the ring and enhances the lipophilicity of derivative molecules, a critical factor for

cell membrane permeability.[5]

Property Value Source(s)

CAS Number 83265-56-9 [4]

Molecular Formula C₈H₆F₃NO₃ [6]

Molecular Weight 221.13 g/mol [6]

Appearance

White to tan/cream or pale

yellow solid, powder, or

crystals

[4][6]

Melting Point 138-144 °C [4][6]

Purity ≥97% (Typical) [4]

SMILES Nc1ccc(OC(F)(F)F)cc1C(O)=O [5]

InChI Key
UXNGDCBPIGOZFO-

UHFFFAOYSA-N

Synthesis of the Core Intermediate: A Mechanistic
Approach
While numerous suppliers offer 5-amino-2-(trifluoromethoxy)benzoic acid, understanding its

synthesis is crucial for process development and impurity profiling. A common and effective

strategy for preparing substituted anthranilic acids involves the ortho-directed metalation and

subsequent carboxylation of a protected aniline derivative.[3] This approach provides excellent

regiocontrol.

The synthesis begins with the commercially available 4-(trifluoromethoxy)aniline. The amino

group must first be protected to prevent it from interfering with the metalation step and to direct

the lithiation to the ortho position. A tert-butoxycarbonyl (Boc) group is a suitable choice due to

its stability under basic conditions and ease of removal. The protected aniline is then treated

with a strong lithium base, such as tert-butyllithium, at low temperature, which selectively
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removes a proton from the position ortho to the protected amino group. This selectivity is driven

by the directing effect of the Boc-protected amine. The resulting aryllithium intermediate is then

quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A final acidic

workup protonates the carboxylate salt and simultaneously removes the Boc protecting group

to yield the target 5-amino-2-(trifluoromethoxy)benzoic acid.[3]

Step 1: Protection

Step 2: Directed Ortho-Metalation

Step 3: Carboxylation & Deprotection

4-(trifluoromethoxy)aniline

Boc-protected aniline

(Boc)₂O, Base

Aryllithium Intermediate

1. t-BuLi, THF
2. -78 °C

5-amino-2-(trifluoromethoxy)benzoic acid

1. CO₂ (s)
2. H₃O⁺ workup

Click to download full resolution via product page

Caption: Synthesis workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Protocol 1: Synthesis via Directed Ortho-Metalation
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This protocol is a representative procedure based on established methods for the synthesis of

substituted anthranilic acids.[3]

Protection: To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 equiv) in tetrahydrofuran

(THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a suitable base like

triethylamine (1.2 equiv). Stir the reaction at room temperature until thin-layer

chromatography (TLC) indicates complete consumption of the starting material. Remove the

solvent under reduced pressure and purify the crude product to obtain the Boc-protected

aniline.

Metalation & Carboxylation: Dissolve the Boc-protected aniline (1.0 equiv) in anhydrous THF

under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath. Add

tert-butyllithium (t-BuLi, 2.2 equiv) dropwise, maintaining the internal temperature below -70

°C. Stir the resulting solution for 1-2 hours at -78 °C.

Quenching & Deprotection: Add an excess of crushed dry ice (solid CO₂) to the reaction

mixture in small portions. Allow the mixture to slowly warm to room temperature overnight.

Workup & Isolation: Quench the reaction with water and acidify the aqueous layer with 1 M

HCl to a pH of ~3-4. This will precipitate the product and cleave the Boc group. Extract the

aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude

product can be purified by recrystallization to yield 5-amino-2-(trifluoromethoxy)benzoic
acid.

Application in Drug Development: A Key Component
for SARS-CoV-2 Inhibitors
The true value of a building block is demonstrated by its successful incorporation into high-

impact therapeutic agents. A prime example is the use of 5-amino-2-
(trifluoromethoxy)benzoic acid in the synthesis of novel inhibitors targeting the SARS-CoV-2

3C-like proteinase (3CLpro).[3] 3CLpro is a viral enzyme essential for processing polyproteins

translated from the viral RNA, making it a critical target for antiviral drug development.

In a patent filed by Novartis, 5-amino-2-(trifluoromethoxy)benzoic acid is explicitly listed as a

key reactant for the synthesis of potent 3CLpro inhibitors.[7] The core structure of these
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inhibitors is formed by an amide coupling reaction between the amino group of 5-amino-2-
(trifluoromethoxy)benzoic acid and a carboxylic acid on a complex quinazoline-like scaffold.

5-amino-2-(trifluoromethoxy)
benzoic acid

(CAS 83265-56-9)
Amide Coupling

(e.g., EDC, HATU)
Quinazoline-like Scaffold

(with -COOH group)

Final API
(SARS-CoV-2 3CLpro Inhibitor)

Click to download full resolution via product page

Caption: Role as a key intermediate in antiviral synthesis.

Mechanism of Action: Inhibiting Viral Replication
The final drug molecule, synthesized using our core compound, functions by blocking the

active site of the 3CLpro enzyme. The trifluoromethoxy group contributes to favorable binding

interactions and metabolic stability, enhancing the compound's potency and duration of action.

[1][8] By inhibiting 3CLpro, the virus can no longer process its polyproteins into functional viral

proteins (e.g., RNA polymerase, helicase), thereby halting the replication cycle.[3]
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Caption: Mechanism of 3CLpro inhibition by the derived antiviral agent.

Experimental Workflow: Amide Bond Formation
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The formation of the amide bond is the critical step in synthesizing the final active

pharmaceutical ingredient (API). This reaction requires the activation of the carboxylic acid on

the quinazoline scaffold to facilitate nucleophilic attack by the amino group of 5-amino-2-
(trifluoromethoxy)benzoic acid. Carbodiimide reagents, such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose, often in

conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and

minimize side reactions.[2]

Protocol 2: Representative Amide Coupling
This protocol is a generalized procedure based on standard amide coupling methodologies

widely cited in pharmaceutical synthesis.[1][2]

Activation: In an inert atmosphere (e.g., nitrogen), dissolve the quinazoline-carboxylic acid

starting material (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), and EDC (1.2 equiv) in

an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Stir the mixture at room temperature for 30-60 minutes to form the activated NHS ester.

Coupling: Add a solution of 5-amino-2-(trifluoromethoxy)benzoic acid (1.1 equiv) to the

reaction mixture. If the amino acid salt is used, a non-nucleophilic base such as

diisopropylethylamine (DIPEA) (1.2 equiv) may be required to liberate the free amine.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

a suitable chromatographic method (e.g., HPLC or LC-MS) until the starting materials are

consumed (typically 2-12 hours).

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially

with a mild acid (e.g., 5% aqueous HCl) to remove excess base, saturated aqueous sodium

bicarbonate (NaHCO₃) to remove unreacted acid and NHS, and finally with brine.

Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure. Purify the resulting crude product by flash column

chromatography on silica gel to yield the final amide product.

Analytical Characterization: Ensuring Purity and
Identity
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Rigorous analytical characterization is essential to confirm the identity and purity of 5-amino-2-
(trifluoromethoxy)benzoic acid. High-Performance Liquid Chromatography (HPLC) and

Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for assessing the purity of the

compound and for monitoring reaction progress. The acidic nature of both the mobile phase

and the analyte (a benzoic acid derivative) ensures that the carboxylic acid group remains

protonated, leading to better retention and peak shape on a C18 column.[9]

Parameter Recommended Condition Rationale

Column
C18 reversed-phase (e.g., 4.6

x 150 mm, 5 µm)

Provides good retention for

moderately polar aromatic

compounds.

Mobile Phase A
0.1% Formic Acid or TFA in

Water

Acidifies the mobile phase to

suppress ionization of the

carboxylic acid.

Mobile Phase B Acetonitrile or Methanol
Organic modifier to elute the

compound.

Gradient
Start at 10-20% B, ramp to

95% B over 15-20 min

Ensures elution of the main

peak and any potential

impurities with different

polarities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Detection
UV at ~254 nm or Diode Array

Detector (DAD)

Aromatic rings provide strong

UV absorbance. DAD allows

for peak purity analysis.

Injection Volume 10 µL
Standard volume for analytical

HPLC.
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This is a starting method and must be fully validated according to ICH guidelines for specificity,

linearity, accuracy, precision, and robustness.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation. While experimental spectra

for this specific compound are not widely published, a predicted spectrum based on its

structure and data from analogous compounds can serve as a reliable reference.[11][12] The

spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Multiplicity Assignment

~13.0 br s 1H, Carboxylic Acid (-COOH)

~7.6-7.8 m

2H, Aromatic (H adjacent to -

COOH and H adjacent to -

NH₂)

~7.2-7.4 m
1H, Aromatic (H between -NH₂

and -OCF₃)

~5.5-6.5 br s 2H, Amine (-NH₂)

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppm Assignment

~168-170 C=O (Carboxylic Acid)

~145-150 C-NH₂

~140-145 C-OCF₃

~120.5 (q, J ≈ 257 Hz) -OCF₃

~115-130 Aromatic CH carbons

~110-115 C-COOH
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Safety and Handling
5-amino-2-(trifluoromethoxy)benzoic acid should be handled in accordance with good

laboratory practices. It is classified as a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is more than a mere chemical

intermediate; it is an enabling tool for modern drug discovery. Its strategic combination of

reactive handles and a pharmacologically advantageous trifluoromethoxy group makes it a

high-value building block, exemplified by its use in the synthesis of next-generation antiviral

agents. This guide has provided a comprehensive technical overview, from synthesis to

application and analysis, to empower researchers to effectively and safely utilize this potent

scaffold in their pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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